1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride
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Overview
Description
1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O. This compound is known for its unique structure, which includes a pyridine ring connected to a phenyl group via an oxygen atom, and an amine group attached to the phenyl ring. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
The synthesis of 1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride typically involves several steps:
Formation of the Pyridin-2-yloxy Group: This step involves the reaction of pyridine with an appropriate halogenated phenol to form the pyridin-2-yloxy group.
Attachment of the Methanamine Group: The next step involves the introduction of the methanamine group to the phenyl ring. This can be achieved through various methods, including reductive amination.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the amine group, converting it to a nitro or nitroso group.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the nitro group back to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-[2-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride: This compound has a similar structure but with the pyridin-2-yloxy group attached at the 4-position of the phenyl ring.
1-[2-(pyridin-3-yloxy)phenyl]methanamine dihydrochloride: This compound has the pyridin-3-yloxy group instead of the pyridin-2-yloxy group.
1-[2-(pyridin-2-yloxy)phenyl]ethanamine dihydrochloride: This compound has an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
2751615-31-1 |
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Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.2 |
Purity |
95 |
Origin of Product |
United States |
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